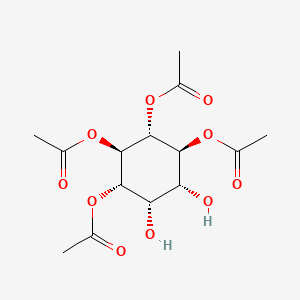

3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Description

Significance of Inositol (B14025) Derivatives in Biochemical Research

Inositol and its derivatives are cornerstones of biochemical research due to their integral roles in cell biology. nih.gov Phosphorylated forms of myo-inositol, known as inositol phosphates, function as crucial second messengers in intracellular signaling cascades, regulating processes such as calcium mobilization, protein phosphorylation, gene expression, and mRNA export. nih.gov As constituents of phospholipids (B1166683), specifically phosphatidylinositol and its phosphorylated variants (PIPs), they are essential for the formation and function of cell membranes. nih.gov These lipids are not merely structural; they participate actively in metabolic and endocrine modulation, cell growth, and signal transduction. nih.gov The study of these derivatives provides deep insights into cellular regulation and the pathophysiology of various diseases, from metabolic disorders to cancer. nih.gov

The concentrations of many inositol derivatives in biological systems are often very low, which makes their isolation from natural sources for study difficult. nih.gov This scarcity has driven extensive efforts in synthetic organic chemistry to produce these molecules and their analogs in the laboratory. nih.gov

The Role of Acetylated Myo-inositol Derivatives as Research Probes and Synthetic Intermediates

The complexity and dense functionality of the myo-inositol molecule present a significant challenge for synthetic chemists. To achieve specific modifications, researchers rely on the use of protecting groups to temporarily block certain hydroxyl groups while others are chemically altered. Acetyl groups are commonly used as protecting groups in inositol chemistry.

By selectively acetylating some of the hydroxyl groups, chemists can create versatile synthetic intermediates. nih.gov These acetylated derivatives allow for precise, regioselective introduction of other functionalities, such as phosphate (B84403) groups, at the unprotected positions. researchgate.net This strategy is fundamental to the synthesis of biologically active inositol phosphates and complex phospholipids. nih.govias.ac.in For example, the creation of phosphatidylinositol phosphate analogues, which are used as affinity probes to identify novel proteins in signaling pathways, relies on key protected myo-inositol core intermediates. researchgate.net Acetylated and other protected chiral derivatives of myo-inositol are therefore indispensable tools, serving as key building blocks in the multi-step synthesis of molecular probes needed to unravel the intricate details of the myo-inositol cycle and related signaling pathways. indianchemicalsociety.comnih.gov

Scope and Objectives of Academic Research on 3,4,5,6-Tetra-O-acetyl-D-myo-inositol

Academic research on the specific compound this compound focuses primarily on its application as a specialized synthetic intermediate. The defining feature of this molecule is the strategic protection of the hydroxyl groups at positions 3, 4, 5, and 6 by acetyl groups, leaving the hydroxyls at the D-1 and 2 positions available for chemical reaction.

This specific arrangement makes it a valuable precursor for the synthesis of particular inositol derivatives that require modification at the 1 and/or 2 positions. The objective of using this and similarly protected intermediates is to gain synthetic control over the complex architecture of inositol-containing molecules. By starting with a pre-differentiated building block like this compound, researchers can construct complex target molecules, such as specific phosphatidylinositols or inositol phosphates, with high precision and efficiency. nih.govresearchgate.net The ultimate goal is to produce pure, well-defined compounds that can be used as tools to investigate the specific biological functions of naturally occurring inositol derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 80953-32-8 usbio.net |

| Molecular Formula | C₁₄H₂₀O₁₀ scbt.compharmaffiliates.com |

| Molecular Weight | 348.30 g/mol scbt.compharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H20O10 |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

[(1S,2R,3R,4S,5S,6R)-2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl] acetate |

InChI |

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m0/s1 |

InChI Key |

ZQLBHQSQMQLFBM-XNBXPENISA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)O)O |

Canonical SMILES |

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5,6 Tetra O Acetyl D Myo Inositol and Its Analogues

Stereoselective Synthesis of D-myo-inositol Derivatives

The creation of enantiomerically pure myo-inositol derivatives hinges on the ability to control the spatial arrangement of substituents on the cyclohexane (B81311) ring. This is primarily achieved through enantioselective approaches that can distinguish between enantiomers of a racemic mixture or by starting from chiral precursors.

Enantioselective Approaches for Chiral Myo-inositol Scaffolds

Two predominant strategies for obtaining chiral myo-inositol scaffolds are enzymatic resolution and the separation of diastereomers formed with a chiral auxiliary. These methods allow for the isolation of the desired D-enantiomer from a racemic mixture.

Enzymatic kinetic resolution has emerged as a powerful tool for the synthesis of chiral myo-inositol derivatives. This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are widely used due to their ability to selectively hydrolyze or acylate esters in a stereospecific manner. nih.govnih.govresearchgate.net

For instance, the immobilized enzyme Novozym® 435 has been effectively used to catalyze the acetylation of the 5R configured enantiomer of racemic 1,2-O-isopropylidene-myo-inositols. researchgate.net This enzymatic acetylation allows for the separation of the acetylated enantiomer from the unreacted one. The choice of protecting groups on the myo-inositol scaffold can influence the rate of the enzymatic reaction, with bulky protecting groups generally slowing down the acetylation process. researchgate.net A modification of this enzymatic resolution has been developed for sterically hindered myo-inositol derivatives, where a side chain with a terminal hydroxyl group is introduced to a chiral hydroxyl group, allowing the enzyme to recognize the asymmetric center through this distal group. oup.comresearchgate.net This approach was successfully applied to resolve racemic 3,4,5,6-O-tetrabenzyl-myo-inositol. oup.comresearchgate.net

The efficiency of lipase-catalyzed kinetic resolution is often evaluated by the enantiomeric ratio (E value), with a higher E value indicating better separation of the enantiomers. nih.gov Factors such as the specific lipase (B570770) used, the substrate, and the reaction conditions can significantly impact the E value.

| Enzyme | Substrate | Reaction Type | Key Finding | Reference |

| Novozym® 435 | Racemic 1,2-O-isopropylidene-myo-inositols | Acetylation | Efficiently acetylates the 5R enantiomer. | researchgate.net |

| Lipases (general) | Racemic 3,4,5,6-O-tetrabenzyl-myo-inositol | Resolution via a side chain with a terminal hydroxyl group | Enables resolution of sterically hindered derivatives. | oup.comresearchgate.net |

| Pseudomonas cepacia lipase (PCL) | Aromatic Morita-Baylis-Hillman acetate | Hydrolysis | Showed good selectivity with an E ratio of 53. | nih.gov |

Another effective method for resolving racemic myo-inositol derivatives involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a racemic compound to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the enantiomerically pure compounds.

A notable example is the resolution of racemic 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol using (–)-ω-camphanic acid chloride. rsc.org This reaction produces diastereomeric ω-camphanates that can be readily separated. Similarly, racemic 4-O-allyl-myo-inositol-1,3,5-orthoesters have been resolved as their diastereomeric dicamphanates through crystallization. ncl.res.in The configuration of these separated diastereomers can be confirmed by single-crystal X-ray analysis and by their conversion to known chiral myo-inositol derivatives. ncl.res.in

O-acetylmandelic acid is another chiral auxiliary that has been employed in the synthesis of myo-inositol derivatives, such as 1D-1,4-di-O-(O-acetylmandeloyl)-2,3-5,6-di-O-isopropylidene-myo-inositol. ontosight.ai The formation of diastereomeric esters with mandelic acid derivatives allows for the separation of the enantiomers. mdpi.com

| Chiral Auxiliary | Racemic Substrate | Separation Method | Key Finding | Reference |

| (–)-ω-Camphanic acid chloride | 1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol | Formation of diastereomeric ω-camphanates | High yield (86%) separation of the 1D-enantiomer. | rsc.org |

| (-)-Camphanic acid | Racemic 4-O-allyl-myo-inositol-1,3,5-orthoesters | Crystallization of diastereomeric dicamphanates | Provided crystals of diastereomers in >99% purity on a gram scale. | ncl.res.in |

| O-acetylmandelic acid | 2,3-5,6-di-O-isopropylidene-myo-inositol | Formation of diastereomeric esters | Enables the synthesis of specific enantiomers of myo-inositol derivatives. | ontosight.ai |

Regioselective Functionalization of Myo-inositol

Due to the presence of six hydroxyl groups with different reactivities, the regioselective functionalization of the myo-inositol ring is a significant synthetic challenge. Strategies involving selective protection and deprotection are essential to modify specific hydroxyl groups while leaving others untouched.

Selective acetylation and deacetylation are fundamental for the synthesis of partially acetylated myo-inositol derivatives like 3,4,5,6-Tetra-O-acetyl-D-myo-inositol. The different steric and electronic environments of the hydroxyl groups on the myo-inositol ring allow for regioselective reactions under carefully controlled conditions.

For instance, direct acylation at the 2-OH of myo-inositol can be achieved using trialkyl orthoesters in the presence of an acid catalyst, yielding the corresponding 2-O-acyl-myo-inositol selectively. researchgate.net The regioselectivity of O-acylation of myo-inositol 1,3,5-orthoesters can be controlled by the stoichiometry of the base used; using one equivalent of base leads to exclusive C4-ester formation, while two or more equivalents result in the C2-ester. documentsdelivered.com

Conversely, selective deacetylation of per-acetylated carbohydrates and inositols is also a crucial strategy. ccsenet.orgresearchgate.net For example, enzymatic methods can be employed for regioselective deacetylation. Lipase-catalyzed alcoholysis of peracetylated uridine (B1682114) showed that a high excess of ethanol (B145695) led to the selective deacetylation of the primary acetate. nih.gov Such selective removal of acetyl groups is vital for subsequent functionalization at specific positions.

The use of protecting groups is indispensable in myo-inositol chemistry to achieve regioselectivity. Benzyl (B1604629), allyl, and isopropylidene groups are commonly employed due to their relative stability and the orthogonal conditions required for their removal.

Benzyl (Bn) ethers are stable to a wide range of reaction conditions and are typically removed by hydrogenolysis. nih.gov They have been extensively used to protect multiple hydroxyl groups in myo-inositol, as seen in the synthesis of intermediates like 1,2,4-tri-O-benzyl-myo-inositol and 1,2,3,4-tetra-O-benzyl-myo-inositol. rsc.org

Allyl (All) ethers offer the advantage of being removable under mild, neutral conditions, often using a palladium catalyst, which allows for orthogonal deprotection in the presence of other protecting groups like benzyl ethers. acs.orgorganic-chemistry.org The allyl group can also be isomerized to a prop-1-enyl ether, which is labile to mild acid. nih.govacs.org This strategy has been used in the synthesis of various myo-inositol trisphosphates. rsc.org

Isopropylidene groups are commonly used to protect vicinal cis-diols, forming a five-membered ring ketal. ontosight.ai For example, 1,2:4,5-di-O-isopropylidene-myo-inositol is a common starting material in myo-inositol synthesis. rsc.org These groups are stable to basic conditions but are readily cleaved under mild acidic hydrolysis, providing a convenient method for deprotection. nih.govontosight.ai

The strategic installation and removal of these protecting groups in a specific sequence allows for the stepwise functionalization of the myo-inositol scaffold, ultimately leading to the desired target molecule.

| Protecting Group | Installation | Removal | Key Features | Reference |

| Benzyl (Bn) | Benzyl bromide with a base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions. | nih.govrsc.org |

| Allyl (All) | Allyl bromide with a base | Pd catalyst (e.g., Pd(PPh₃)₄) or isomerization followed by acid hydrolysis | Orthogonal to benzyl groups; mild removal conditions. | acs.orgorganic-chemistry.org |

| Isopropylidene | Acetone with an acid catalyst | Mild acidic hydrolysis | Protects vicinal cis-diols. | rsc.orgontosight.ai |

Synthetic Routes to this compound

The synthesis of specifically protected inositol (B14025) derivatives like this compound is a cornerstone for the creation of complex signaling molecules such as inositol phosphates and phospholipids (B1166683). The primary challenge lies in the regioselective protection and deprotection of the six hydroxyl groups on the myo-inositol ring, one of which is axial while the others are equatorial. indianchemicalsociety.com

Synthesis from D-myo-inositol Precursors

The most common approach to synthesizing phosphorylated myo-inositol compounds begins with myo-inositol itself. This strategy relies on the differential reactivity of the hydroxyl groups, which is generally in the order of C1/C3 > C4/C6 > C5 > C2. indianchemicalsociety.com The synthesis involves a sequence of steps: the preparation of a suitably and partially O-protected myo-inositol derivative, phosphorylation of the free hydroxyl groups, and finally, the removal of all protecting groups to yield the target phosphoinositol. indianchemicalsociety.com

One established method involves the desymmetrization of myo-inositol through the regioselective protection of the C-1 and C-2 hydroxyl groups. For instance, myo-inositol can be treated with L-camphor dimethyl acetal (B89532) and an acid catalyst like PTSA. nih.gov This reaction selectively forms a cis-monoacetal at the 1 and 2 positions, yielding an enantiomerically pure intermediate. The remaining free hydroxyl groups (at positions 3, 4, 5, and 6) can then be acetylated using acetic anhydride (B1165640) in pyridine, followed by the removal of the initial acetal protecting group to yield the desired tetra-O-acetylated product. This multi-step process provides a reliable pathway from the readily available myo-inositol to optically active, partially protected intermediates crucial for further synthesis. nih.gov

Derivatization from Partially Protected Inositol Scaffolds

Synthesizing complex inositol derivatives often leverages existing, partially protected inositol scaffolds. These intermediates, which have specific hydroxyl groups already blocked, allow for more targeted modifications. The use of such precursors is fundamental to avoiding tedious purification steps and achieving higher yields of the desired isomer. nih.gov

A key strategy is the use of resolution and protecting group manipulations to create homochiral myo-inositol derivatives that serve as versatile building blocks. rsc.org For example, a synthesis starting from myo-inositol can produce d-1,2-O-(l-1,7,7-Trimethyl[2.2.1]bicyclohept-2-ylidene)-myo-inositol as a key intermediate. nih.gov This partially protected scaffold has free hydroxyls at the 3, 4, 5, and 6 positions. These can be benzylated, and subsequent selective deprotection and phosphorylation can lead to various inositol phosphates and phospholipids. nih.gov The strategic use of different protecting groups, such as acetals for diol moieties, allows for the selective derivatization of the inositol ring. This approach of building upon pre-existing, well-defined scaffolds is essential for the efficient and controlled synthesis of complex biological messengers.

Synthesis of Isotope-Labeled this compound and its Derivatives

Isotopically labeled inositol derivatives are invaluable tools for studying the metabolism and function of inositol-based signaling molecules. nih.govcore.ac.uk Labeling with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) allows for the tracking and quantification of these molecules in complex biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. core.ac.ukrsc.org

Deuterated Myo-inositol Derivatives for Mass Spectrometry Probes

Deuterium-labeled myo-inositol derivatives are powerful probes for quantitative analysis of endogenous phospholipids using mass spectrometry. nih.gov The synthesis of these probes requires robust and efficient methods to introduce deuterium into the myo-inositol ring.

A common strategy for preparing D₆-myo-inositol involves starting from quinol. The quinol is treated with deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), a procedure that can be repeated to achieve high levels of deuterium incorporation (e.g., 93% D₄ and 7% D₃). nih.gov The resulting deuterated quinol can then be converted into deuterated myo-inositol through a series of chemical transformations. These deuterated probes, once incorporated into phospholipids, serve as internal standards, enabling precise quantification of their endogenous, non-labeled counterparts in cellular extracts. nih.gov The use of per-C-deuterated myo-inositol has also been demonstrated to be effective in tracing the biosynthesis of cell wall polysaccharides in plants. nih.gov

| Starting Material | Reagents | Deuterated Intermediate | Deuterium Incorporation |

| Quinol | D₂SO₄, D₂O | Deuterated Quinol | 93% D₄, 7% D₃ (after 3 cycles) nih.gov |

| D₆-myo-inositol | Trimethyl orthoformate | D₆-inositol orthoformate | 89% D₆, 11% D₅ nih.gov |

Carbon-13 Labeled Myo-inositol Isomers for NMR Spectroscopy

Uniformly ¹³C-labeled myo-inositol ([¹³C₆]myo-inositol) and its derivatives are exceptional tools for studying inositol phosphate (B84403) (InsP) metabolism using NMR spectroscopy. nih.govrsc.org Since the natural abundance of ¹³C is only about 1%, isotopic enrichment provides targeted information on these molecules, even at low, biologically relevant concentrations within complex mixtures like cell extracts. nih.govrsc.org

The synthesis of [¹³C₆]myo-inositol has been optimized to produce gram-scale quantities, often starting from [¹³C₆]glucose. nih.gov These labeled precursors can be introduced into cell cultures, where they are metabolized and incorporated into the cellular pool of inositol phosphates. core.ac.uk Subsequent analysis of cell extracts by 2D NMR spectroscopy allows for the detection, identification, and quantification of various [¹³C₆]InsP species. nih.govbiorxiv.org This approach has been used to monitor the enzymatic activity of inositol phosphate kinases in real-time and to uncover novel branches of InsP metabolism in human cells. nih.govcore.ac.uk Furthermore, asymmetrically labeled myo-inositol isotopomers can be synthesized to distinguish between different enantiomers of chiral InsPs, overcoming a significant challenge in inositol phosphate analysis. core.ac.ukbiorxiv.org

Advanced Synthetic Strategies for Inositol Phosphate and Phospholipid Precursors

The synthesis of inositol phosphates and phospholipids, which are central to cellular signaling, requires sophisticated and versatile chemical strategies. rsc.org The development of advanced synthetic routes is driven by the need to produce these complex molecules and their analogues in an optically pure form for biological studies. rsc.org Compounds like this compound are key intermediates in these synthetic pathways.

Three primary strategies have emerged for the chemical synthesis of myo-inositol-containing natural products:

Manipulation of myo-inositol: This is the most common approach and involves the use of resolutions and protecting group manipulations to block specific hydroxyl groups, allowing others to be selectively derivatized, such as through phosphorylation.

Chiral Precursor Rearrangement: This method uses a chiral starting material that is not an inositol but can be chemically rearranged late in the synthesis to form the desired myo-inositol product.

Enantioselective Phosphorylation: This strategy involves the direct and enantioselective introduction of phosphate groups onto a myo-inositol intermediate.

A notable advancement is the development of solid-phase synthesis for producing inositol phospholipid analogues, which can simplify purification. nih.gov Another powerful technique is the use of camphor (B46023) dimethyl acetals in a resolution-protection sequence to generate homochiral myo-inositol derivatives. rsc.org These derivatives, such as 2-O-acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate, are versatile building blocks for synthesizing various inositol phosphates and phospholipids. nih.gov These advanced methods provide the chemical tools necessary to create specific isomers and probes, which are essential for dissecting the intricate network of inositol-based signaling pathways. rsc.org

| Synthetic Strategy | Description | Key Advantage |

| Protecting Group Manipulation | Regioselective protection of hydroxyls on myo-inositol followed by derivatization. | Utilizes an inexpensive and readily available starting material. nih.gov |

| Solid-Phase Synthesis | The inositol precursor is attached to a solid support for sequential reactions. nih.gov | Avoids tedious purification steps. nih.gov |

| Resolution-Protection Sequence | Use of chiral reagents (e.g., camphor dimethyl acetals) to resolve and protect myo-inositol. rsc.org | Produces homochiral intermediates for synthesizing optically pure products. rsc.org |

Preparation of Optically Active Inositol Phosphate Building Blocks

The synthesis of optically active inositol phosphate building blocks from the meso compound myo-inositol requires a desymmetrization strategy. A common approach involves the use of chiral resolving agents to selectively protect hydroxyl groups, thereby creating a chiral intermediate that can be carried forward to the desired product. While direct synthesis of this compound is not extensively detailed in readily available literature, the synthesis of analogous compounds such as 2-O-acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inosityl diphenylphosphate provides a clear and relevant methodological framework. nih.gov

This synthesis commences with myo-inositol and proceeds through a series of selective protection and deprotection steps to yield an optically active intermediate. A key step is the transketalization with L-camphor dimethyl acetal, which selectively protects the 1- and 2-hydroxyl groups and introduces chirality, leading to the D-configuration at the inositol core. nih.gov Subsequent benzylation of the remaining free hydroxyl groups at positions 3, 4, 5, and 6, followed by removal of the camphor acetal and selective acetylation of the 2-hydroxyl group, would theoretically yield a tetra-O-benzyl analogue of the target compound. Replacing the benzylation step with acetylation would be a logical, though perhaps less common, route to this compound.

Table 1: Key Intermediates in the Synthesis of an Optically Active Inositol Phosphate Building Block nih.gov

| Intermediate | Structure | Key Synthetic Step |

| D-1,2-O-(L-1,7,7-Trimethyl[2.2.1]bicyclohept-2-ylidene)-myo-inositol | Inositol with a camphor-derived acetal at the 1,2-positions | Transketalization of myo-inositol with L-camphor dimethyl acetal |

| D-3,4,5,6-Tetra-O-benzyl-1,2-O-(L-1,7,7-Trimethyl[2.2.1]bicyclohept-2-ylidene)-myo-inositol | Benzylated camphor acetal of inositol | Benzylation of the free hydroxyl groups |

| D-3,4,5,6-Tetra-O-benzyl-myo-inositol | Tetra-O-benzyl inositol | Acidic hydrolysis to remove the camphor acetal |

| 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inositol | Acetylated tetra-O-benzyl inositol | Selective acetylation of the 2-hydroxyl group |

| 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inosityl diphenylphosphate | Phosphorylated inositol derivative | Phosphorylation of the 1-hydroxyl group |

Synthesis of Glycerophosphoinositol (B231547) (GPI) Intermediates

Glycerophosphoinositol (GPI) and its phosphorylated derivatives are significant endogenous mediators in inflammatory responses. nih.gov The chemical synthesis of GPI intermediates often relies on the availability of appropriately protected and optically active inositol building blocks. The aforementioned 2-O-acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inosityl diphenylphosphate serves as a prime example of such a precursor. nih.govresearchgate.net

Starting from this building block, the synthesis of a GPI anchor would involve coupling with a suitably protected glycerol (B35011) synthon, followed by the removal of all protecting groups. nih.gov The diphenylphosphate group at the 1-position of the inositol ring is an effective leaving group for the formation of the phosphodiester linkage to the glycerol moiety. While the literature cited focuses on the tetra-O-benzyl derivative, a similar synthetic logic would apply to a tetra-O-acetyl counterpart, although the lability of acetyl groups under certain coupling conditions might necessitate a different strategic approach to protecting groups.

The versatility of such building blocks allows for the synthesis of not only GPI but also its phosphorylated derivatives, which are crucial for studying their biological functions. nih.gov

Metabolic Pathways and Enzymatic Transformations Involving Inositol Derivatives

Overview of Myo-inositol Metabolism in Cellular Systems

Myo-inositol, a carbocyclic polyol, is a fundamental component in eukaryotic cells, serving as a precursor for a vast array of signaling molecules and structural phospholipids (B1166683). brill.combrill.com Cellular pools of myo-inositol are maintained through dietary absorption, de novo synthesis from glucose, and recycling from the breakdown of inositol-containing compounds. brill.combrill.com Its metabolism is a complex and highly regulated network of pathways involving numerous kinases, phosphatases, and other enzymes that collectively manage cellular signaling, membrane trafficking, and metabolic homeostasis. nih.govwikipedia.org

The de novo synthesis of myo-inositol is a critical two-step process that converts glucose-6-phosphate, an intermediate of glycolysis, into free myo-inositol. researchgate.netcapes.gov.br This pathway ensures a constant supply of myo-inositol for cellular functions, independent of external sources.

The key steps in this biosynthetic pathway are:

Isomerization and Cyclization : The process begins with the conversion of D-glucose-6-phosphate to L-myo-inositol-1-phosphate (InsP1). cdnsciencepub.comnih.gov This intricate reaction, involving an NAD+-dependent oxidation, an intramolecular aldol (B89426) condensation, and a subsequent NADH-dependent reduction, is catalyzed by a single enzyme: myo-inositol-1-phosphate synthase (MIPS) . researchgate.netresearchgate.netoup.com The intermediates of this reaction are believed to remain tightly bound to the enzyme. researchgate.net

Dephosphorylation : The newly synthesized L-myo-inositol-1-phosphate is then dephosphorylated by the enzyme inositol (B14025) monophosphatase (IMPase) to yield free myo-inositol. nih.govresearchgate.net

This pathway is conserved across most eukaryotes and is fundamental for generating the precursor for all inositol-containing compounds in the cell. cdnsciencepub.comnih.gov

Table 1: Key Enzymes in Myo-inositol Biosynthesis

| Enzyme | Gene (Human) | Substrate | Product | Function |

|---|---|---|---|---|

| Myo-inositol-1-phosphate synthase (MIPS) | ISYNA1 | D-Glucose-6-phosphate | L-myo-inositol-1-phosphate | Catalyzes the conversion of glucose-6-phosphate into the inositol ring structure. researchgate.netresearchgate.net |

| Inositol monophosphatase (IMPase) | IMPA1 | L-myo-inositol-1-phosphate | myo-inositol | Dephosphorylates InsP1 to release free myo-inositol. nih.govresearchgate.net |

Once synthesized, myo-inositol serves as the backbone for a diverse family of signaling molecules known as inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs). nih.gov InsPs are myo-inositol rings decorated with multiple phosphate (B84403) groups, while PP-InsPs contain high-energy pyrophosphate (diphosphate) moieties. nih.govmdpi.com These molecules are generated and interconverted through complex, intersecting pathways initiated from two primary sources. nih.gov

Lipid-Dependent Pathway : This pathway begins at the plasma membrane. In response to extracellular signals, the enzyme phospholipase C (PLC) hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2), releasing the second messenger inositol 1,4,5-trisphosphate (InsP3) into the cytosol. nih.govwikipedia.orgcusabio.com InsP3 can then be sequentially phosphorylated by a series of kinases to generate higher InsPs (InsP4, InsP5, and InsP6). nih.govresearchgate.net

Lipid-Independent Pathway : This pathway is linked to the de novo synthesis of myo-inositol. The intermediate from biosynthesis, inositol-3-phosphate, can be channeled into the InsP network for conversion to higher InsPs. nih.gov

From the central molecule inositol hexakisphosphate (InsP6), the synthesis of PP-InsPs occurs. Specific kinases, namely inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks), catalyze the addition of pyrophosphate groups, creating molecules like 5-IP7 and 1,5-IP8. nih.govnih.govmdpi.com These pathways are highly dynamic, with the levels of each InsP and PP-InsP species being tightly controlled by the competing activities of various kinases and phosphatases, allowing the cell to fine-tune its signaling responses. nih.govwikipedia.org

Enzymatic Activities Modulating Inositol Phosphate Levels

The cellular concentrations of inositol phosphates are meticulously regulated by the coordinated actions of kinases and phosphatases. These enzymes add and remove phosphate groups, respectively, from the inositol ring, thereby controlling the activation and termination of signaling cascades.

Kinases are responsible for the synthesis of higher-order inositol phosphates and phosphoinositides by catalyzing the transfer of a phosphate group from ATP.

Phosphatidylinositol Kinases (PIKs) : This family of enzymes phosphorylates the lipid phosphatidylinositol (PI) at various positions on the inositol headgroup. nih.govoncohemakey.com A key example is Phosphoinositide 3-kinase (PI3K) , which phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.govresearchgate.net PIP3 is a critical signaling molecule that recruits proteins like Akt to the membrane, initiating pathways involved in cell growth, proliferation, and survival. oncohemakey.comnih.gov

Inositol Polyphosphate Kinases (IPKs) : These enzymes act on soluble inositol phosphates.

Inositol Polyphosphate Multikinase (IPMK) is a versatile enzyme with multiple kinase activities, playing a central role in converting InsP3 to InsP5. nih.govresearchgate.net

Inositol Hexakisphosphate Kinases (IP6Ks) are responsible for synthesizing inositol pyrophosphates by adding a pyrophosphate group to InsP6 to form 5-IP7, a key signaling molecule involved in metabolic regulation. nih.govpnas.org

Table 2: Major Kinases in Inositol Metabolism

| Kinase Family | Example Enzyme | Primary Substrate(s) | Primary Product(s) | Key Cellular Role |

|---|---|---|---|---|

| Phosphatidylinositol Kinases | Phosphoinositide 3-kinase (PI3K) | PtdIns(4,5)P₂ | PtdIns(3,4,5)P₃ | Cell survival, growth, proliferation. oncohemakey.comnih.gov |

| Inositol Polyphosphate Kinases | Inositol Polyphosphate Multikinase (IPMK) | Ins(1,4,5)P₃, Ins(1,3,4,6)P₄ | InsP₅ | Generation of higher inositol polyphosphates. nih.govresearchgate.net |

| Inositol Polyphosphate Kinases | Inositol Hexakisphosphate Kinase (IP6K) | InsP₆ | 5-InsP₇ (a PP-InsP) | Synthesis of inositol pyrophosphates, metabolic regulation. nih.govpnas.org |

Phosphatases counterbalance the activity of kinases by removing phosphate groups, thus terminating signals and recycling inositol phosphates.

Multiple Inositol Polyphosphate Phosphatase (MINPP1) : This enzyme is primarily located in the endoplasmic reticulum lumen. nih.govnih.gov MINPP1 has a high affinity for dephosphorylating higher inositol polyphosphates, particularly InsP6 and InsP5. nih.govacs.org By degrading these molecules, it plays a significant role in regulating their cellular pools and has been implicated in processes like ER stress and bone formation. nih.govnih.govacs.org Its compartmentalization in the ER suggests a mechanism to separate the metabolism of cytosolic inositol phosphates from inositol lipid signaling at the plasma membrane. nih.govmdpi.com

Inositol Polyphosphate 5-phosphatases (INPP5) : This is a large family of ten mammalian enzymes that specifically remove the phosphate group from the 5' position of the inositol ring. portlandpress.comnih.govnih.gov A key function of these enzymes is the degradation of critical signaling molecules. For instance, they dephosphorylate Ins(1,4,5)P3 to Ins(1,4)P2, terminating its calcium-releasing signal. wikipedia.orguniprot.org They also act on the lipid PtdIns(3,4,5)P3, converting it to PtdIns(3,4)P2, thereby modulating the PI3K signaling pathway. nih.govmonash.edu Mutations in genes encoding for 5-phosphatases are linked to various human diseases, highlighting their critical role in cellular function. nih.govnih.gov

Myo-inositol can be converted into its other stereoisomers through the action of epimerase enzymes. The most studied conversion is that of myo-inositol to D-chiro-inositol . mdpi.com This conversion is catalyzed by an insulin-dependent epimerase. mdpi.comresearchgate.net The activity of this enzyme is tissue-specific, leading to different ratios of myo-inositol to D-chiro-inositol in various tissues. pcosindia.org This epimerization is crucial because myo-inositol and D-chiro-inositol have distinct roles in insulin (B600854) signaling; myo-inositol is involved in glucose uptake, while D-chiro-inositol participates in glycogen (B147801) synthesis. researchgate.net A defect in this epimerase activity has been associated with insulin resistance, as observed in conditions like type 2 diabetes. nih.gov

Role of Acetylated Inositol Derivatives as Probes in Metabolic Studies

Acetylated derivatives of myo-inositol, such as 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, represent a critical class of chemical tools for probing the intricate metabolic and signaling pathways involving inositol. The primary advantage of acetylation is the masking of polar hydroxyl groups on the inositol ring. This modification increases the lipophilicity of the molecule, thereby enhancing its ability to permeate cell membranes. Once inside the cell, native esterase enzymes hydrolyze the acetyl groups, releasing the inositol analog in its active, hydroxylated form. This strategy allows researchers to introduce modified inositol precursors into cellular systems for metabolic labeling and pathway investigation.

These chemical probes, often featuring additional reporter groups like azides or alkynes for bioorthogonal chemistry, enable the tracking and identification of inositol-containing molecules, from phospholipids to complex inositol phosphates. While specific research focusing exclusively on this compound as a probe is limited, the principles are well-established through studies using related acetylated compounds, such as peracetylated inositols or those with specific functional modifications.

The inositol phosphate (InsP) network is a complex web of signaling molecules generated by the sequential phosphorylation and dephosphorylation of the myo-inositol ring. These molecules, including various inositol polyphosphates and pyrophosphates (PP-InsPs), regulate a vast array of crucial cellular processes. Acetylated inositol probes are instrumental in dissecting this complexity.

By introducing an acetylated, modified inositol analog into cells, researchers can track its incorporation into the InsP network. For instance, an inositol probe bearing an azide (B81097) group can be fed to cells in its acetylated form to facilitate uptake. After intracellular deacetylation and incorporation into phosphatidylinositol (PI), it enters the PI signaling pathway and can be phosphorylated by a cascade of kinases. Subsequent lysis of the cells and "clicking" a fluorescent or affinity tag onto the azide group allows for the visualization, isolation, and identification of the resulting labeled inositol phosphates. This metabolic labeling approach provides a powerful method for:

Tracking Biosynthesis and Trafficking: Following the path of the labeled inositol allows for the mapping of its conversion into various phosphatidylinositols and soluble inositol phosphates, providing insights into the spatial and temporal dynamics of these signaling lipids.

Identifying Novel Metabolites: The use of probes can help uncover new or unexpected InsP species within the cell that may have gone undetected by traditional methods.

Understanding Network Regulation: By observing how the incorporation and transformation of the probe change in response to cellular stimuli or in disease states, scientists can better understand the regulation of the kinases and phosphatases that govern the InsP network.

Research using azido-inositol probes has successfully demonstrated the ability to metabolically label inositol-containing glycans, such as PIMs (phosphatidylinositol mannosides), in mycobacteria, revealing details about their biosynthesis and transport. nih.gov Similarly, clickable myo-inositol probes have been used to label phosphatidylinositol lipid products in cancer cells, providing a means to track their complex interconversions. nih.gov

Acetylated inositol derivatives serve as valuable tools for studying the enzymes involved in inositol metabolism, such as kinases, phosphatases, and synthases. By modifying the structure of the inositol molecule and observing how these changes affect enzyme activity, researchers can deduce critical information about substrate binding and catalytic mechanisms.

The general strategy involves using the acetylated probe as a precursor that, once deacetylated inside the cell or in an in vitro assay, acts as a substrate or inhibitor for a target enzyme. For example, a study might compare the efficiency of phosphatidylinositol synthase (PI synthase) in using the natural myo-inositol versus a modified analog delivered via an acetylated carrier. Such studies can reveal:

Substrate Recognition: They help identify which hydroxyl groups on the inositol ring are essential for binding to the enzyme's active site. The inability of an enzyme to process an inositol analog can point to steric hindrance or the removal of a key hydrogen-bonding site.

Inhibitory Potential: Some inositol analogs can act as competitive inhibitors of their natural counterparts. Research has shown that certain inositol probes can inhibit PI synthase, thereby reducing the amount of natural PI produced in an assay. nih.gov This inhibitory action is a direct reflection of the probe's ability to compete for the enzyme's active site.

Reaction Pathways: Chemoenzymatic approaches, which combine chemical synthesis of probes with enzymatic transformations, allow for the generation of diverse inositol phosphate derivatives that would be difficult to produce otherwise. For example, phytase enzymes can selectively dephosphorylate phytate (InsP6) to yield specific chiral inositol phosphates, which can then be used to probe the specificity of other kinases or phosphatases in the pathway.

The table below summarizes findings from studies on different inositol analogs and their interactions with enzymes in the inositol metabolic pathway, illustrating how these probes help define enzyme characteristics.

| Probe/Analog | Target Enzyme/Process | Observed Effect | Implication for Specificity/Mechanism |

| Clickable myo-Inositol Probe 1a | PI Synthase | Dose-dependent inhibition of radiolabeled PI formation researchgate.net | The analog is a competitive substrate, indicating the enzyme can tolerate modifications at certain positions. nih.gov |

| scyllo-Inositol Polyphosphates | IP6K1 (Inositol Hexakisphosphate Kinase 1) | Act as substrates, but are weaker than the corresponding myo-inositol phosphates. nih.gov | The absence of an axial hydroxyl/phosphate at the C2 position (as in myo-inositol) reduces the substrate potential for IP6K1. nih.gov |

| Azido Inositol (InoAz) Analogs | Mycobacterial Inositol Metabolism | Did not support the growth of an inositol auxotroph strain. nih.gov | Suggests a downstream bottleneck in the metabolic pathway or an inability of key enzymes to process the modified inositol with high efficiency. nih.gov |

| delta-Hexachlorocyclohexane (delta-HCCH) | PI Synthase | Noncompetitive inhibition versus myo-inositol. nih.gov | The inhibitor does not bind to the same site as the inositol substrate, likely acting by inserting into hydrophobic domains of the enzyme or annular lipid. nih.gov |

Biological Functions and Mechanistic Investigations of Myo Inositol and Its Phosphorylated Derivatives

Inositol (B14025) Phosphates as Intracellular Signaling Molecules

Myo-inositol is the structural foundation for a class of potent second messengers known as inositol phosphates (InsPs) and their lipid counterparts, phosphoinositides. wikipedia.orgnih.gov These molecules form a complex signaling language that governs a multitude of cellular processes. nih.govresearchgate.net The phosphorylation of the myo-inositol ring at various positions by specific kinases creates a diverse family of InsPs, each with distinct roles in cellular communication. ontosight.ai

Roles in Cellular Responses to Agonists and Growth Factors

The inositol phosphate (B84403) signaling system is a cornerstone of how cells respond to external stimuli, such as hormones, neurotransmitters, and growth factors. nih.govpatsnap.com A well-established pathway begins with the activation of phospholipase C (PLC) at the cell membrane, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). patsnap.comresearchgate.net

Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3): This key molecule diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. patsnap.comcaymanchem.com This calcium signal is critical for a wide range of cellular activities, including muscle contraction, neurotransmitter release, and gene expression. wikipedia.orgpatsnap.com

Metabolism of Ins(1,4,5)P3: The signal is terminated by the metabolism of Ins(1,4,5)P3, which also generates other signaling molecules. nih.gov For instance, Ins(1,4,5)P3 can be phosphorylated by inositol 1,4,5-trisphosphate 3-kinases to form inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). nih.govmdpi.com This molecule is also considered a cellular signal, with proposed roles in regulating calcium entry into the cell. nih.gov

Stimuli that activate this pathway are diverse and include:

Antigens that activate T and B lymphocytes. nih.gov

Growth factors like platelet-derived growth factor (PDGF). nih.gov

Hormones such as angiotensin and bombesin. nih.gov

The intricate network of inositol phosphate signaling allows cells to translate a wide variety of external signals into specific and appropriate physiological responses, from proliferation and differentiation to apoptosis. nih.govpatsnap.com

Coordination of Metabolic Sensing and Energy Homeostasis

The inositol phosphate network is deeply integrated with the cell's metabolic machinery, acting as a key coordinator of nutrient sensing and energy balance. mdpi.comnih.gov These molecules help the cell to integrate information about available nutrients with its internal energy status, ensuring that cellular processes are appropriately fueled. mdpi.com

Highly phosphorylated inositols, including inositol pyrophosphates (PP-InsPs), play a central role in this metabolic regulation. pnas.orgnih.gov These energetic molecules are involved in:

Insulin (B600854) Signaling: Myo-inositol and its derivatives are crucial mediators of insulin action, helping to improve insulin sensitivity and facilitate glucose uptake. nih.govresearchgate.netnbinno.com Disruptions in inositol phosphate synthesis can significantly impact metabolic functions. nih.gov

AMPK/mTOR Switching: Inositol phosphates participate in the regulation of AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR), two master regulators of cellular metabolism that balance energy production and utilization. nih.gov

Phosphate Homeostasis: Inositol pyrophosphates are critical mediators of mammalian metabolic homeostasis, regulating phosphate levels and ATP synthesis. pnas.organnualreviews.org

Specific Biological Functions of Myo-inositol Tetrakisphosphates (e.g., D-myo-inositol 3,4,5,6-tetrakisphosphate)

Among the various inositol polyphosphates, myo-inositol tetrakisphosphates (InsP4s) have emerged as important signaling molecules with specific regulatory functions. ontosight.ai One particular isomer, D-myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4), has been identified as a key regulator of ion channels and signal transduction pathways. nih.govcaymanchem.com

Modulation of Ion Channels (e.g., Ca2+-activated chloride channels)

A primary and well-characterized function of Ins(3,4,5,6)P4 is its role as an inhibitor of Ca2+-activated chloride channels (CaCCs). nih.govcaymanchem.com

| Parameter | Finding | Reference |

| Target Channel | Ca2+-activated chloride channels (CaCCs) | nih.gov |

| Effect | Inhibition of Cl- current | nih.govcaymanchem.com |

| Effective Dose | Half-maximal inhibition (IC50) at 2.9 µM | nih.gov |

| Specificity | Other InsP4 isomers (e.g., Ins(1,4,5,6)P4, Ins(1,3,4,5)P4) did not inhibit the channel | caymanchem.com |

| Cellular Context | Demonstrated in epithelial cells, including human pancreatic carcinoma cells (CFPAC-1) | nih.govnih.gov |

Research has shown that intracellular application of Ins(3,4,5,6)P4 can reduce the chloride current stimulated by agents that increase intracellular calcium. nih.gov This inhibitory action is specific to the 3,4,5,6-isomer, highlighting the precise structural requirements for molecular interactions in this signaling system. caymanchem.com This function is physiologically relevant, as studies have shown that in polarized epithelial monolayers, Ins(3,4,5,6)P4 inhibits an apical CaCC. nih.gov

Interaction with Cellular Receptors and Signal Transduction Pathways

Beyond direct ion channel modulation, myo-inositol tetrakisphosphates are involved in complex signal transduction cascades. For example, D-myo-inositol 1,4,5,6-tetrakisphosphate [Ins(1,4,5,6)P4] has been shown to antagonize signaling pathways mediated by phosphoinositide 3-kinase (PI3K). pnas.orgnih.gov

In studies involving intestinal epithelial cells, it was found that:

Infection with the pathogen Salmonella induced a significant increase in cellular levels of Ins(1,4,5,6)P4. nih.govucsd.edu

This increase in Ins(1,4,5,6)P4 antagonized the effects of epidermal growth factor (EGF). nih.govucsd.edu EGF normally inhibits calcium-mediated chloride secretion through a PI3K-dependent mechanism. ucsd.edu

Ins(1,4,5,6)P4 appears to act downstream of PI3K, interfering with the action of the PI3K product, phosphatidylinositol 3,4,5-trisphosphate (PtdInsP3), without inhibiting the PI3K enzyme itself. pnas.orgucsd.edu

This demonstrates that specific inositol tetrakisphosphate isomers can act as crucial nodes in signaling networks, cross-regulating other major pathways to fine-tune cellular responses. pnas.org

Involvement in Cellular Regulatory Processes

Drawing from the extensive roles of myo-inositol and its phosphorylated derivatives, it is clear they are integral to a wide spectrum of cellular regulatory processes. Their functions extend from the plasma membrane to the nucleus, influencing everything from immediate metabolic adjustments to long-term changes in gene expression. wikipedia.orgresearchgate.net The synthesis of various inositol phosphates, including tetrakis-, pentakis-, and hexakisphosphates, changes significantly during major cellular events like differentiation. nih.gov For instance, the differentiation of promyelocytic cells into neutrophils or macrophages is accompanied by large and distinct alterations in the concentrations of Ins(3,4,5,6)P4 and other highly phosphorylated inositols. nih.gov This suggests their involvement in the regulation of cell growth, differentiation, and survival. ontosight.ainih.gov

Regulation of Gene Expression and Transcription

Myo-inositol and its phosphorylated derivatives are integral to the regulation of gene expression and transcription through their influence on various signaling pathways and nuclear events. Inositol phosphates have been shown to modulate the activity of transcription factors and enzymes involved in chromatin remodeling.

One of the key mechanisms by which inositols regulate gene expression is through the modulation of cell cycle-related proteins. Studies have demonstrated that inositol hexakisphosphate (InsP6) can upregulate the expression of p53, a tumor suppressor gene that plays a critical role in controlling cell cycle arrest and apoptosis. nih.gov Furthermore, InsP6 has been observed to increase the expression of cyclin-dependent kinase inhibitors such as p21WAF/CIP1 and p27Kip1, which halt the progression of the cell cycle. nih.gov This leads to a G1 phase arrest in cancer cells, thereby inhibiting their proliferation. nih.gov

Inositol derivatives also impact the expression of genes involved in cell cycle advancement. For instance, treatment of cancer cells with InsP6 has resulted in the downregulation of genes like c-myc and cyclin H. nih.gov The transcription factor E2F, which is crucial for the G1/S transition, is regulated by the retinoblastoma protein (pRb). Inositols can increase the hypophosphorylated form of pRb, which then binds to and inactivates E2F, leading to a blockage of cell cycle progression. nih.gov

Moreover, inositol polyphosphates can directly influence enzymatic activities that regulate gene transcription. For example, Ins(1,4,5,6)P4 has been identified as a key regulator of class I histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com

Table 1: Effects of Myo-inositol and its Derivatives on Gene Expression

| Compound | Cell Line | Effect on Gene Expression | Reference |

|---|---|---|---|

| Inositol Hexakisphosphate (InsP6) | Various Cancer Cells | Upregulation of p53, p21WAF/CIP1, p27Kip1 | nih.gov |

| Inositol Hexakisphosphate (InsP6) | Various Cancer Cells | Downregulation of c-myc, cyclin H | nih.gov |

Roles in Cell Growth and Survival

Myo-inositol and its derivatives play a significant role in the control of cell growth and survival, with notable anti-proliferative and pro-apoptotic effects in cancer cells. These effects are mediated through the modulation of key signaling pathways that govern cell fate.

The anti-proliferative effects of inositols are often cytostatic, meaning they inhibit cell growth rather than directly killing the cells. nih.gov This is achieved by inducing cell cycle arrest, as detailed in the previous section. By modulating the expression and activity of cyclins and cyclin-dependent kinases, inositols can halt the progression of the cell cycle, thereby preventing cell division and proliferation. nih.gov

In addition to their cytostatic effects, inositols, particularly InsP6, have demonstrated clear apoptotic effects in a variety of cancer cell lines, including those of the prostate, breast, and colon. nih.gov Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. InsP6 can trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and inhibits apoptosis. Several inositol phosphates, including InsP4, InsP5, and InsP6, have been shown to inhibit the PI3K/Akt pathway. nih.gov By reducing the levels of PI3K, inositols can counteract the pro-survival signals and sensitize cancer cells to apoptosis. researchgate.net Furthermore, overexpression of inositol 1,3,4-trisphosphate 5/6-kinase has been found to inhibit tumor necrosis factor (TNF)-induced apoptosis by interfering with the activation of the TNF-R1-associated death domain. nih.gov

Table 2: Effects of Myo-inositol and its Derivatives on Cell Growth and Survival

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Inositol Hexakisphosphate (InsP6) | Leukemia Cells (A230, K562) | G2/M phase arrest | nih.gov |

| Inositol Hexakisphosphate (InsP6) | Leukemia Cells (CD34+) | Induction of apoptosis | nih.gov |

| Inositol Hexakisphosphate (InsP6) | Kaposi's sarcoma, prostate, breast, cervical, pancreas, melanoma, colon cancer cells | Induction of apoptosis | nih.gov |

| Inositol Phosphates (InsP4, InsP5, InsP6) | Various Cancer Cells | Inhibition of PI3K/Akt pathway | nih.gov |

Participation in Membrane Trafficking and Plasma Membrane Receptor Signaling

Myo-inositol is a fundamental component of phosphoinositides, a class of lipids that are critical regulators of membrane trafficking and signal transduction from plasma membrane receptors. nih.govmdpi.com The hydroxyl groups of the inositol ring can be phosphorylated at various positions, creating a diverse set of signaling molecules that recruit and activate a wide range of effector proteins. mdpi.com

Phosphoinositides act as molecular signposts on the surfaces of different intracellular membranes, thereby defining the identity of organelles and regulating the transport of vesicles between them. researchgate.net This process is essential for numerous cellular functions, including endocytosis, exocytosis, and the transport of proteins and lipids between the endoplasmic reticulum, Golgi apparatus, and plasma membrane. nih.gov The dynamic synthesis and turnover of different phosphoinositide species by specific kinases and phosphatases ensure the spatial and temporal control of these trafficking events. mdpi.com

Upon the binding of ligands such as hormones, neurotransmitters, and growth factors to their respective plasma membrane receptors, enzymes like phospholipase C (PLC) are activated. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a key phosphoinositide in the plasma membrane, to generate two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). researchgate.net Ins(1,4,5)P3 is a water-soluble molecule that diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of calcium into the cytosol. nih.gov This calcium signal then triggers a multitude of downstream cellular responses.

Furthermore, phosphoinositides are substrates for phosphoinositide 3-kinases (PI3Ks), which generate 3-phosphorylated phosphoinositides. ucsd.edu These lipids act as docking sites for proteins containing pleckstrin homology (PH) domains, such as the protein kinase Akt, thereby recruiting them to the membrane and activating downstream signaling pathways involved in cell growth, proliferation, and survival. mdpi.com The ability to introduce cell-permeable esters of inositol phosphates has been a valuable tool for studying these signaling pathways in intact cells. nih.govresearchgate.net

Table 3: Key Phosphoinositides in Membrane Trafficking and Signaling

| Phosphoinositide | Primary Location | Key Functions | Reference |

|---|---|---|---|

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Plasma Membrane | Precursor for Ins(1,4,5)P3 and DAG; substrate for PI3K | researchgate.net |

| Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) | Cytosol | Mobilization of intracellular calcium | nih.gov |

| 3-Phosphorylated Phosphoinositides | Various Membranes | Docking sites for PH domain-containing proteins (e.g., Akt) | mdpi.com |

Analytical and Characterization Methodologies for Inositol Derivatives in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For acetylated inositols, ¹H and ¹³C NMR are crucial for confirming the successful acetylation of specific hydroxyl groups.

¹H NMR provides information on the chemical environment of protons. In the case of 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, the acetylation of four hydroxyl groups leads to a downfield shift of the corresponding methine protons (CH-OH to CH-OAc). The protons attached to the carbons bearing the acetyl groups will resonate at a lower field compared to those attached to carbons with free hydroxyl groups. The coupling constants (J-values) between adjacent protons are invaluable for determining their relative stereochemistry (axial or equatorial). For instance, the signal of an equatorial proton is typically found slightly downfield compared to other protons on the inositol (B14025) ring. nih.govresearchgate.net

¹³C NMR offers insights into the carbon skeleton of the molecule. The carbon atoms of the acetyl carbonyl groups (C=O) typically appear in the range of 170-175 ppm. The carbons of the inositol ring attached to the acetyl groups also experience a characteristic shift. The number of distinct signals in the ¹³C NMR spectrum can help confirm the symmetry of the molecule.

³¹P NMR is specifically used for the analysis of phosphorylated inositol derivatives. While not directly applicable to this compound, it is a critical tool for characterizing related compounds like inositol phosphates. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of phosphate (B84403) groups at various positions on the inositol ring. nih.gov

Table 1: Representative NMR Data for an Acetylated myo-Inositol Derivative

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 5.0 - 6.0 | Protons on acetylated carbons (CHOAc) |

| ¹H | 3.5 - 4.5 | Protons on non-acetylated carbons (CHOH) |

| ¹H | 2.0 - 2.2 | Protons of the acetyl methyl groups (CH₃) |

| ¹³C | 170 - 175 | Carbonyl carbons of acetyl groups (C=O) |

| ¹³C | 70 - 80 | Carbons of the inositol ring |

| ³¹P | -5 to 5 | Phosphorus in phosphate esters (for phosphorylated derivatives) |

Note: The exact chemical shifts are dependent on the solvent and the specific substitution pattern of the inositol ring.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis. For acetylated inositols, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized with minimal fragmentation, enabling the determination of the molecular weight.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of a selected precursor ion. The resulting fragmentation pattern provides valuable structural information. For acetylated compounds, characteristic losses of acetyl groups (as acetic acid or ketene) are often observed. researchgate.net The fragmentation of the inositol ring itself can also provide clues about the substitution pattern. researchgate.net In metabolomics studies, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantification of inositol and its derivatives in complex biological samples. nih.gov

Table 2: Expected Mass Spectrometric Fragments for Acetylated Inositols

| Fragment Ion | Description |

| [M+H]⁺ or [M+Na]⁺ | Pseudomolecular ion, confirms molecular weight |

| [M-CH₂CO]⁺ | Loss of a ketene (B1206846) molecule from an acetyl group |

| [M-CH₃COOH]⁺ | Loss of an acetic acid molecule from an acetyl group |

| Ring Fragments | Ions resulting from the cleavage of the inositol ring |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For inositol derivatives, which often exist as complex mixtures of isomers, chromatographic methods are essential for purification and analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of inositol derivatives. researchgate.net By utilizing a stationary phase with specific chemical properties and a liquid mobile phase, HPLC can effectively separate compounds based on their polarity, size, or charge.

For acetylated inositols, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is commonly used to assess the purity of a sample. The retention time of the compound can be used for its identification when compared to a known standard. Furthermore, HPLC is instrumental in separating different positional isomers of partially acetylated inositols that may be present as impurities. nih.gov Different isomers will have slightly different polarities and thus different retention times, allowing for their separation and quantification. shodex.comshodexhplc.com

myo-Inositol is a prochiral molecule, and its derivatives can be chiral. For instance, D-myo-inositol derivatives have a specific stereochemistry. Chiral HPLC is a specialized form of HPLC that can separate enantiomers (non-superimposable mirror images) of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While D- and L-chiro-inositol are a pair of enantiomers, derivatives of myo-inositol can also be chiral. nih.gov For a compound like this compound, it is crucial to confirm that the synthesis has yielded the desired D-enantiomer and to determine its enantiomeric excess (a measure of its purity in a mixture of enantiomers). Chiral HPLC is the primary method for this determination.

Ion Exchange Chromatography (IEC) is a powerful technique for the separation of charged molecules, such as phosphorylated inositol derivatives. rsc.org The stationary phase in IEC is a resin that has charged functional groups. In anion exchange chromatography, the stationary phase is positively charged and binds to negatively charged molecules (anions). nih.govacs.org

Radiometric and Isotopic Labeling Approaches for Quantitative Analysis

The quantitative analysis of inositol derivatives in complex biological samples presents significant challenges due to low concentrations, sample loss during preparation, and matrix effects in analytical systems. nih.gov Radiometric and isotopic labeling techniques are powerful tools to overcome these hurdles, enabling sensitive detection and accurate quantification. These methods involve introducing atoms with specific isotopic properties (either radioactive or stable heavy isotopes) into the inositol molecule, which can then be traced and measured.

Historically, radioactive isotopes have been instrumental in studying inositol metabolism. nih.gov The most commonly used radioisotopes for this purpose include tritium (B154650) ([³H]), carbon-14 (B1195169) ([¹⁴C]), and phosphorus-32 (B80044) ([³²P]). nih.gov Metabolic labeling with [³H]myo-inositol, for instance, is a traditional method to assay cellular levels of inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs). rsc.org In this approach, cells incorporate the tritiated inositol into their InsP and PP-InsP pools; the labeled compounds are then extracted, separated using techniques like ion exchange HPLC, and quantified via scintillation counting. rsc.orgresearchgate.net Similarly, [³²P] can be used to study the phosphorylation of inositol by tracking the incorporation of the radioactive phosphate into ATP and subsequently into phosphoinositides. nih.gov While effective, the use of radioactive materials requires specialized handling and disposal, and methods like ³²P labeling can be limited by the slow process of ATP reaching isotopic equilibrium. acs.org

More recently, stable isotope labeling (SIL) has become the gold standard, particularly in mass spectrometry-based quantitative metabolomics. acs.org Stable isotopes, such as carbon-13 ([¹³C]), deuterium (B1214612) ([²H]), and oxygen-18 ([¹⁸O]), are not radioactive and offer distinct advantages. acs.orgnih.gov ¹³C-labeled analogs are considered ideal internal standards because they exhibit minimal differences in chromatographic behavior compared to their unlabeled counterparts and are not subject to isotope exchange issues that can affect deuterium-labeled compounds. acs.org

A common strategy involves metabolic labeling of cells with compounds like [¹³C₆]myo-inositol. rsc.org This allows for the in vivo generation of [¹³C₆]InsP species, which can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy or used as internal standards in mass spectrometry. rsc.org The use of uniformly ¹³C-labeled (U¹³C) inositol and its phosphates as internal standards spiked into biological samples before preparation can effectively compensate for sample loss and matrix effects during electrospray ionization. nih.gov One method to generate these standards involves culturing an inositol-independent cell line in a medium with U¹³C-glucose, leading to the production of U¹³C-inositol analogs with high isotopic purity (>99%). nih.govacs.org Another approach involves labeling the phosphate groups by feeding cells ¹⁸O-enriched water, which is incorporated into the cellular phosphate pool and subsequently into inositol phosphates. acs.orgnih.gov This method is advantageous for analyzing the turnover of phosphate groups. researchgate.net

| Isotope | Type | Common Application | Detection Method | Advantages & Disadvantages |

| ³H (Tritium) | Radioactive | Metabolic labeling of the inositol ring to trace InsP and PP-InsP pools. rsc.orgresearchgate.net | Scintillation Counting | Advantage: High sensitivity. Disadvantage: Requires radioactive handling; slow labeling schemes. researchgate.net |

| ¹⁴C | Radioactive | Uniform labeling of the inositol ring for metabolic studies. researchgate.net | Scintillation Counting | Advantage: Stable label within the carbon backbone. Disadvantage: Requires radioactive handling. |

| ³²P / ³³P | Radioactive | Labeling of phosphate groups to study phosphorylation and the "PI response". nih.gov | Scintillation Counting | Advantage: Directly tracks phosphorylation. Disadvantage: Short half-life; slow isotopic equilibrium of ATP pools. nih.govacs.org |

| ¹³C | Stable | Internal standards for quantitative MS; NMR studies of metabolic pathways. nih.govrsc.org | Mass Spectrometry (MS), NMR Spectroscopy | Advantage: Ideal internal standard; non-radioactive. Disadvantage: Labeled standards can be commercially unavailable. nih.gov |

| ¹⁸O | Stable | Labeling of phosphate groups to study phosphate turnover dynamics. acs.orgnih.gov | Mass Spectrometry (MS) | Advantage: Lower cost than ¹³C; useful for studying kinase/phosphatase activity. nih.govDisadvantage: Potential for in-source fragmentation (neutral phosphate loss) in MS. nih.gov |

Techniques for Structural Elucidation and Stereochemical Assignment

Determining the precise chemical structure and stereochemistry of inositol derivatives, including the number and position of acetyl groups, is fundamental to understanding their function. A combination of powerful analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For acetylated inositols, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The chemical shifts, coupling constants, and multiplicities of the proton signals reveal the connectivity of atoms and the relative orientation of the protons on the inositol ring. The introduction of acetyl groups causes a significant downfield shift for the proton attached to the same carbon, providing a clear indication of the substitution site. For example, in the ¹H-NMR spectrum of 2-O-acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate, the axial proton H-1 is shifted downfield relative to its position in unsubstituted myo-inositol. researchgate.net Two-dimensional NMR experiments, such as COSY and NOESY, can further establish proton-proton connectivities and spatial proximities, respectively, helping to confirm the stereochemical arrangement. tandfonline.com

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing for the identification of carbons bearing hydroxyl versus acetyl groups.

³¹P NMR: For phosphorylated inositol derivatives, ³¹P NMR is essential. It provides information on the number and chemical environment of the phosphate groups. nih.gov

The collective data from these NMR experiments allows for the unambiguous assignment of the structure of compounds like this compound. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for inositol derivatives. nih.govresearchgate.net

For analysis by GC-MS, the polar hydroxyl groups are often derivatized, for example, by trimethylsilylation, to make the compound more volatile. nist.gov High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, which aids in determining the elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. A specific parent ion is selected and fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides clues about the molecule's structure. For instance, in the analysis of acetylated saponins, the neutral loss of 60 u (corresponding to a molecule of acetic acid) is a characteristic fragmentation that confirms the presence of an O-acetyl group. mdpi.com For phosphorylated inositols, fragmentation patterns can reveal the sequential loss of phosphate groups. nih.govbris.ac.uk

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com This technique allows for the unambiguous determination of the absolute configuration and conformation of the inositol ring, as well as the exact location of all substituents, including acetyl groups.

The analysis of single-crystal X-ray diffraction data yields detailed information such as unit-cell parameters, bond lengths, and bond angles. nih.gov For example, the crystal structure of myo-inositol has been well-characterized, showing a monoclinic cell setting with a P2₁/n space group. nih.gov X-ray diffraction has also been used to study the supramolecular organization of inositol derivatives in liquid-crystalline states. tandfonline.com While obtaining suitable crystals can be a challenge, a successful crystallographic analysis provides an unequivocal structural assignment. scispace.com

| Technique | Information Provided | Application to Acetylated Inositols |

| NMR Spectroscopy | Connectivity, relative stereochemistry, number and location of substituents. nih.gov | Determines the specific carbons (e.g., C3, C4, C5, C6) where acetyl groups are attached via ¹H and ¹³C chemical shifts. researchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS). nih.gov | Confirms the molecular formula (C₁₄H₂₀O₁₀) and identifies the presence of acetyl groups through characteristic fragmentation patterns (e.g., loss of acetic acid). mdpi.com |

| X-ray Crystallography | Absolute 3D structure, conformation, bond lengths, and angles in a crystal. nih.gov | Provides unambiguous confirmation of the stereochemistry (D-myo configuration) and the precise location of the four acetyl groups. tandfonline.com |

Future Directions and Emerging Research Avenues

Development of Novel Inositol (B14025) Analogues and Chemical Probes

The synthesis of novel inositol analogues is a cornerstone of advancing our understanding of inositol phosphate (B84403) signaling pathways. Starting from selectively protected precursors like 3,4,5,6-Tetra-O-acetyl-D-myo-inositol, chemists can introduce modifications at specific positions of the inositol ring. These modifications can yield molecules that act as agonists or antagonists for inositol phosphate receptors, or serve as probes to study enzyme activity and protein-lipid interactions. researchgate.net

One key area of development is the creation of metabolically stable analogues. Cellular signals mediated by molecules like D-myo-inositol 1,4,5-trisphosphate (InsP3) are often transient due to rapid metabolism by phosphatases and kinases. To overcome this, researchers synthesize analogues that are resistant to enzymatic degradation. For instance, replacing a phosphate group with a phosphonate (B1237965) or a hydroxyl group with a fluoro moiety can confer metabolic stability, allowing for more sustained biological effects and clearer investigation of their targets. elsevier.com

The design of chemical probes often involves attaching bulky substituents or reporter groups (like fluorophores or affinity tags) to the inositol scaffold. These probes are instrumental in identifying and characterizing new inositol phosphate binding proteins. researchgate.net The synthesis of such complex molecules relies on versatile building blocks, which are often derived from myo-inositol through a series of protection and deprotection steps. researchgate.netnih.gov For example, a partially protected inositol can be phosphorylated and then coupled to a solid support to create an affinity matrix for capturing novel binding proteins from cell lysates. researchgate.net

Table 1: Examples of Synthetic Inositol Analogues and Their Applications

| Analogue Type | Structural Modification | Purpose/Application | Key Finding |

|---|---|---|---|

| Metabolically Stable Analogues | Replacement of phosphate with phosphorothioate (B77711) or phosphonate | To resist enzymatic degradation and prolong signaling effects in vitro and in vivo. | 3-deoxy-3-fluoro-D-myo-inositol 1,4-bisphosphate 5-phosphorothioate was synthesized as a stable InsP3 analogue. elsevier.com |

| Receptor Ligands | Modification at the 4- and 5-positions of the inositol ring | To act as partial agonists or low-affinity antagonists for InsP3 receptors. | Conservative modifications can produce molecules that modulate receptor activity. researchgate.net |

| Affinity Probes | Attachment of the inositol phosphate headgroup to a solid support (e.g., agarose) | To identify and isolate novel inositol phosphate binding proteins from cell extracts. | PtdIns(3,4,5)P3 modified affinity matrix was synthesized from a myo-inositol derivative to identify new binding proteins. researchgate.net |

| Precursors for Phospholipids (B1166683) | Synthesis of optically active, protected inositol phosphates | To serve as building blocks for the synthesis of complex phospholipids like glycerophosphoinositol (B231547) (GPI). | 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate was created as a key intermediate. nih.gov |

Advanced Methodologies for Studying Inositol Phosphate Dynamics in Live Cells

A significant challenge in cell biology is to observe the dynamic changes in the concentration and localization of signaling molecules like inositol phosphates in real-time within living cells. nih.gov Advanced methodologies, heavily reliant on synthetically derived chemical probes, are making this possible. These tools allow researchers to visualize the intricate spatiotemporal patterns of phosphoinositide signaling, which are crucial for processes like cell division, migration, and apoptosis. oup.com